REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[CH:4][N:3]=1.[Br:9]N1C(=O)CCC1=O.N(C(C)(C)C#N)=NC(C)(C)C#N>C(Cl)(Cl)(Cl)Cl>[Br:1][C:2]1[CH:7]=[C:6]([CH2:8][Br:9])[CH:5]=[CH:4][N:3]=1
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Name
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|
Quantity
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12.2 g
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Type
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reactant
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Smiles
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BrC1=NC=CC(=C1)C
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Name
|
|
Quantity
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30 g
|
Type
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reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Name
|
|
Quantity
|
100 mg
|
Type
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reactant
|
Smiles
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N(=NC(C#N)(C)C)C(C#N)(C)C
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Name
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|
Quantity
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200 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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at reflux for 2.5 hours
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Duration
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2.5 h
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Type
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TEMPERATURE
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Details
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to cool
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Type
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CUSTOM
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Details
|
the insoluble material removed by filtration
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Type
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CUSTOM
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Details
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The solvent was removed from the filtrate by evaporation
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Type
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FILTRATION
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Details
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the residue was purified by filtration through a silica pad
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Type
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WASH
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Details
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eluting with ethyl acetate/hexane (10/1)
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Name
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|
Type
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product
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Smiles
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BrC1=NC=CC(=C1)CBr
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |